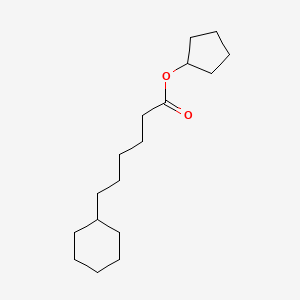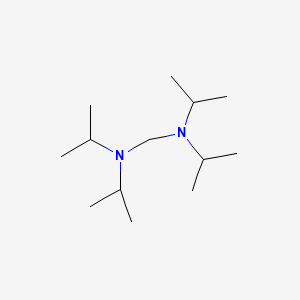
N,N,N',N'-tetra(propan-2-yl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetra(propan-2-yl)methanediamine is a chemical compound with the molecular formula C13H30N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by propan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetra(propan-2-yl)methanediamine typically involves the reaction of methanediamine with isopropyl halides under basic conditions. The reaction can be represented as follows:
CH2(NH2)2+4C3H7X→C13H30N2+4HX
where X is a halogen (e.g., chlorine, bromine). The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetra(propan-2-yl)methanediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-tetra(propan-2-yl)methanediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Compounds with different functional groups replacing the isopropyl groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-tetra(propan-2-yl)methanediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)methanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its bulky isopropyl groups can influence the binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanediamine, N,N,N’,N’-tetramethyl-: This compound has methyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetraethyl-: This compound has ethyl groups instead of isopropyl groups.
Methanediamine, N,N,N’,N’-tetra-2-propen-1-yl-: This compound has allyl groups instead of isopropyl groups.
Uniqueness
N,N,N’,N’-tetra(propan-2-yl)methanediamine is unique due to its bulky isopropyl groups, which can significantly influence its chemical reactivity and interactions with molecular targets. This makes it a valuable compound for specific applications where steric hindrance and hydrophobic interactions play a crucial role.
Eigenschaften
CAS-Nummer |
6400-26-6 |
|---|---|
Molekularformel |
C13H30N2 |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
N,N,N',N'-tetra(propan-2-yl)methanediamine |
InChI |
InChI=1S/C13H30N2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
InChI-Schlüssel |
KFSATLCGQPCVMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CN(C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


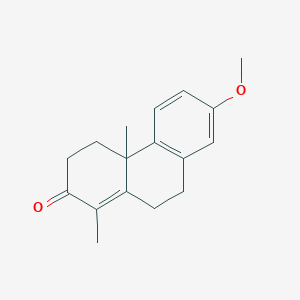
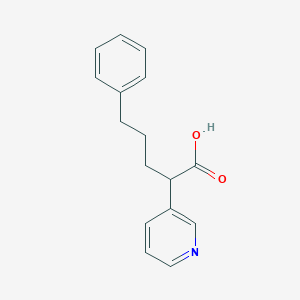
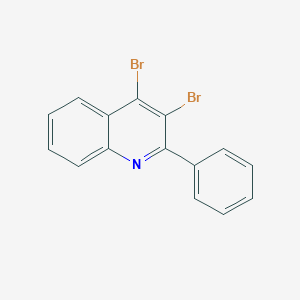
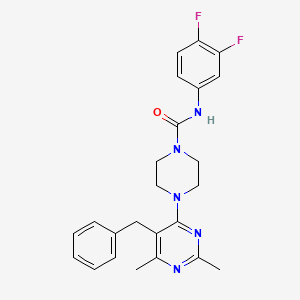
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
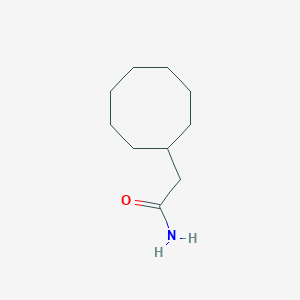

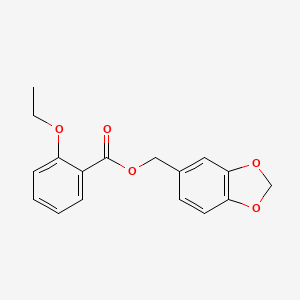
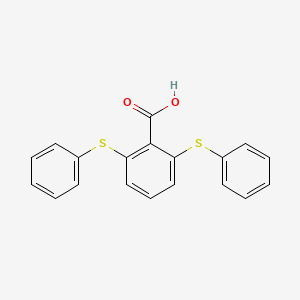
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)


![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
